molecular formula C13H12N2O4 B2802917 (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid CAS No. 1242830-29-0

(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid

Cat. No.: B2802917
CAS No.: 1242830-29-0
M. Wt: 260.249
InChI Key: JNEWTDHEGDKFOD-UHFFFAOYSA-N
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Description

(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and an acetic acid moiety

Scientific Research Applications

Chemistry

In chemistry, (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the pyrimidine ring, a common motif in many biologically active molecules, suggests it could have pharmacological properties.

Industry

In industrial applications, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

If the compound has a biological effect, the mechanism of action would involve understanding how it interacts with biological molecules. This could involve binding to a specific protein, disrupting a cellular process, or a variety of other mechanisms .

Safety and Hazards

Safety and hazard analysis would involve understanding the risks associated with handling the compound. This could include toxicity information, flammability, and any precautions that need to be taken when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of urea with an appropriate β-keto ester in the presence of a base to form the pyrimidine ring. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, and the acetic acid moiety can be added via esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Barbituric Acid: Similar in structure due to the presence of the pyrimidine ring but lacks the phenyl group and acetic acid moiety.

    Uracil: Another pyrimidine derivative, but with different substituents, making it less versatile in synthetic applications.

    Thymine: A naturally occurring pyrimidine base in DNA, structurally similar but with distinct biological roles.

Uniqueness

(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

1242830-29-0

Molecular Formula

C13H12N2O4

Molecular Weight

260.249

IUPAC Name

2-(4-methyl-2,6-dioxo-3-phenylpyrimidin-1-yl)acetic acid

InChI

InChI=1S/C13H12N2O4/c1-9-7-11(16)14(8-12(17)18)13(19)15(9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18)

InChI Key

JNEWTDHEGDKFOD-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C(=O)N1C2=CC=CC=C2)CC(=O)O

solubility

not available

Origin of Product

United States

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